

# Investigating BI-113823 in Asthma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of **BI-113823**, a novel kinin B1 receptor antagonist, in the context of asthma. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

# Core Findings: Efficacy of BI-113823 in a Murine Model of Allergic Asthma

**BI-113823** has demonstrated significant anti-inflammatory effects in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. Treatment with **BI-113823** has been shown to markedly reduce the infiltration of key inflammatory cells into the airways and decrease the levels of several pro-inflammatory mediators.[1][2]

### **Quantitative Data Summary**

The following tables summarize the quantitative data from a key study investigating the effects of **BI-113823** in an OVA-sensitized mouse model.[1][2]

Table 1: Effect of **BI-113823** on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid



| Cell Type   | Reduction vs. Vehicle-Treated OVA-<br>Sensitized Mice (%) |
|-------------|-----------------------------------------------------------|
| Eosinophils | 58.3                                                      |
| Macrophages | 61.1                                                      |
| Neutrophils | 66.4                                                      |
| Lymphocytes | 56.0                                                      |

Table 2: Effect of BI-113823 on Inflammatory Mediators and Lung Tissue Markers

| Mediator/Marker                                                  | Outcome               |
|------------------------------------------------------------------|-----------------------|
| Total Protein in BAL Fluid                                       | Significantly Reduced |
| Total IgE in BAL Fluid                                           | Significantly Reduced |
| TNF-α in BAL Fluid                                               | Significantly Reduced |
| IL-1β in BAL Fluid                                               | Significantly Reduced |
| Myeloperoxidase (MPO) Activity in Lung Tissue                    | Significantly Reduced |
| Mucus Secretion in Lung Tissue                                   | Significantly Reduced |
| B1 Receptor Expression in Lung Tissue                            | Significantly Reduced |
| Matrix Metalloproteinase (MMP)-2 Expression in Lung Tissue       | Significantly Reduced |
| Cyclooxygenase (COX)-2 Expression in Lung Tissue                 | Significantly Reduced |
| MMP-9 Expression in Lung Tissue                                  | Reduced               |
| Inducible Nitric Oxide Synthase (iNOS) Expression in Lung Tissue | Reduced               |

### Mechanism of Action: Kinin B1 Receptor Antagonism in Asthma



**BI-113823** is a selective, potent, and orally active non-peptide antagonist of the kinin B1 receptor.[1][2] The kinin B1 receptor is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation, including in the airways of asthmatics.[3] Its activation by kinins, such as des-Arg9-bradykinin, contributes to the inflammatory cascade. By blocking this receptor, **BI-113823** is hypothesized to interrupt downstream signaling pathways that promote inflammation.[3]

## Signaling Pathway of Kinin B1 Receptor in Airway Inflammation

The following diagram illustrates the proposed signaling pathway of the kinin B1 receptor in the context of airway inflammation and the inhibitory action of **BI-113823**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Kinin B1 receptor antagonist BI113823 reduces allergen-induced airway inflammation and mucus secretion in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating BI-113823 in Asthma Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829614#investigating-bi-113823-in-asthma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com